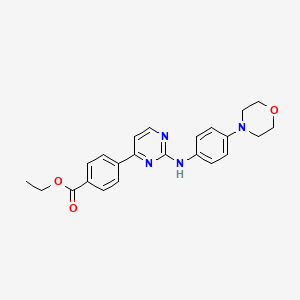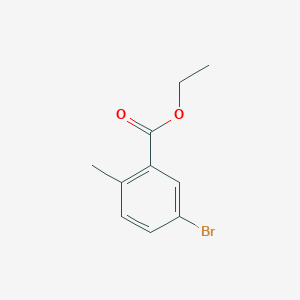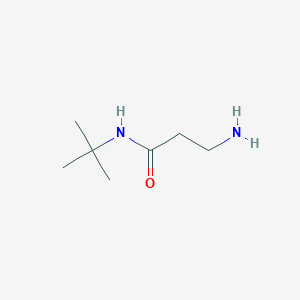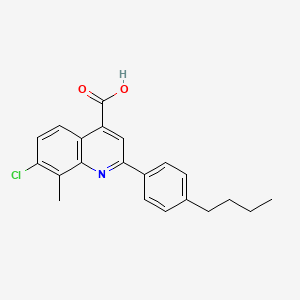
2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid is a compound that belongs to the quinoline carboxylic acids family, a group of compounds known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of related quinoline carboxylic acid derivatives has been reported in several studies. For instance, a tandem conjugate addition/cyclization protocol has been used to synthesize 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives with high diastereoselectivity and enantioselectivity . Another study reported the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the synthesis of marine drug analogs, through condensation and cyclodehydration reactions . These methods could potentially be adapted for the synthesis of 2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be characterized by spectroscopy and X-ray crystallography. For example, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid was determined using X-ray analysis, which revealed the presence of aromatic π-stacking interactions and hydrogen bonds that stabilize the structure . Similar techniques could be employed to analyze the molecular structure of 2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid, providing insights into its three-dimensional conformation and potential interaction sites.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, including noncovalent interactions with carboxylic acids to form supramolecular architectures . These interactions are crucial for understanding the binding properties of quinoline compounds. Additionally, the gas-phase reaction of substituted isoquinolines to carboxylic acids has been studied using mass spectrometry, revealing favored formations of carboxylic acids after collisional activation . These findings could inform the reactivity of 2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline carboxylic acids can be inferred from related compounds. For instance, the synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids through a novel procedure suggests good yields and the potential for halogenation reactions . Moreover, the microwave-irradiated synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives indicates high yields, broad antimicrobial activity, and efficient reaction times . These properties could be relevant to the compound of interest, suggesting potential for efficient synthesis and biological applications.
Safety And Hazards
properties
IUPAC Name |
2-(4-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-3-4-5-14-6-8-15(9-7-14)19-12-17(21(24)25)16-10-11-18(22)13(2)20(16)23-19/h6-12H,3-5H2,1-2H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMULXQZHBVPNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

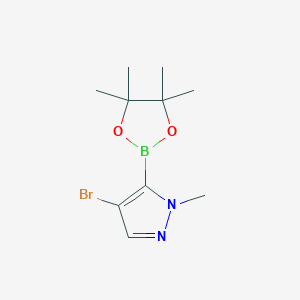

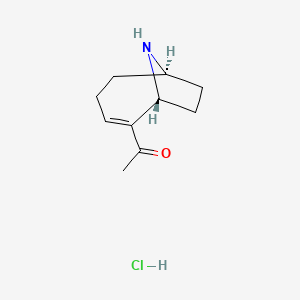


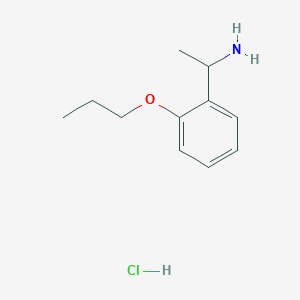
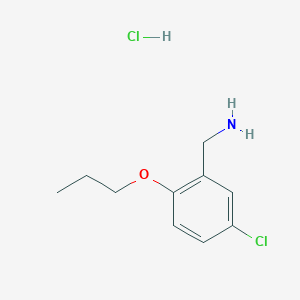
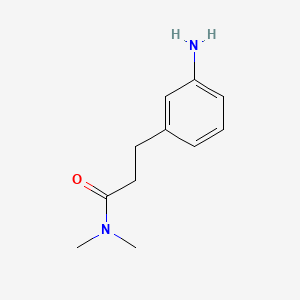
![[4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride](/img/structure/B1292819.png)
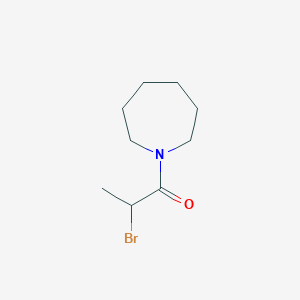
![P-[(3-bromo-6-cyano-2-naphthalenyl)difluoromethyl]-phosphonic acid](/img/structure/B1292822.png)
